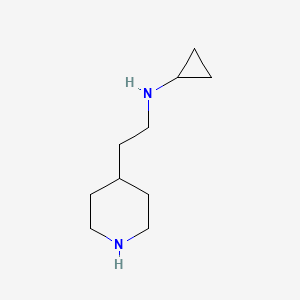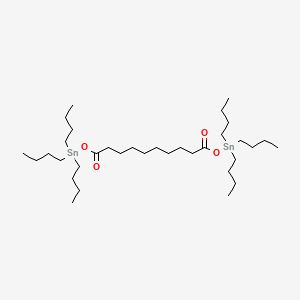
Stannane, (sebacoyldioxy)bis(tributyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Stannane, (sebacoyldioxy)bis(tributyl-” is a compound with the molecular formula C34H70O4Sn2. It is a type of organotin compound, which are compounds with tin linked to hydrocarbons . This product is intended for research use only.
Synthesis Analysis
Organotin compounds or stannanes, which include “Stannane, (sebacoyldioxy)bis(tributyl-”, are organometallic compounds containing tin-carbon bonds . The first organotin compound was diethyltin diiodide, discovered by Edward Frankland in 1849 . The area of organotin chemistry grew rapidly in the 1900s, especially after the discovery of the Grignard reagents, which are useful for producing Sn-C bonds .Chemical Reactions Analysis
Organotin hydrides, such as “Stannane, (sebacoyldioxy)bis(tributyl-”, are very good radical reducing agents due to the relatively weak, nonionic bond between tin and hydrogen . They can be used in various reactions, including dehalogenation and intramolecular radical cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “Stannane, (sebacoyldioxy)bis(tributyl-” include a molecular weight of 780.3 g/mol. The predicted boiling point is 513.2±60.0 °C .Applications De Recherche Scientifique
Catalytic and Synthetic Applications
Stannane derivatives, including tributylstannane compounds, have been widely utilized in various catalytic and synthetic reactions. Hanamoto et al. (2002) demonstrated the use of tributyl(1-fluorovinyl)stannane in palladium-catalyzed carbonylative coupling reactions, showcasing its utility in producing aryl 1-fluorovinyl ketones (Hanamoto, Handa, & Mido, 2002). Similarly, Williams and Fultz (2005) explored the use of (E)-(3-(methoxymethoxy)prop-2-ene-1,2-diyl) bis-tributylstannane as a reactive allylation reagent, highlighting its effectiveness in producing 1,2-diol derivatives (Williams & Fultz, 2005).
Organometallic Chemistry
In organometallic chemistry, stannane derivatives have shown significant reactivity and utility. For instance, Anselme et al. (1993) investigated bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane, revealing its reactivity with compounds having active hydrogen atoms and its potential in forming various stannanes (Anselme et al., 1993).
Asymmetric Synthesis and Stereoselectivity
Tributylstannane compounds have been pivotal in asymmetric synthesis and stereoselective reactions. Masyuk and Mineeva (2016) discussed the synthesis of β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane and its application in asymmetric allylation, underscoring its role in producing optically active compounds (Masyuk & Mineeva, 2016). Moreover, Miura, Wang, and Hosomi (2005) demonstrated the high diastereoselectivity of hydrostannylation reactions using dibutyl(trifluoromethanesulfoxy)stannane, emphasizing its use in synthesizing gamma- and delta-stannylated alcohols with specific stereochemical outcomes (Miura, Wang, & Hosomi, 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
bis(tributylstannyl) decanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.6C4H9.2Sn/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;6*1-3-4-2;;/h1-8H2,(H,11,12)(H,13,14);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBCWUBOOSRCSZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O4Sn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184184 |
Source


|
| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30099-72-0 |
Source


|
| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030099720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

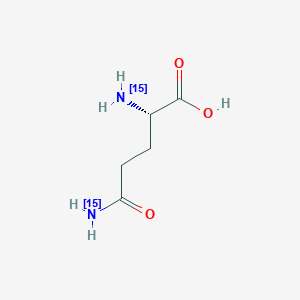
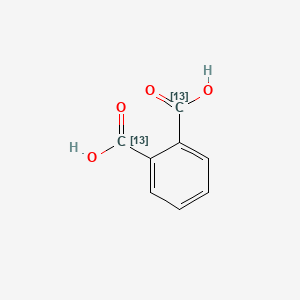

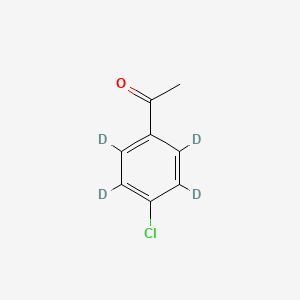
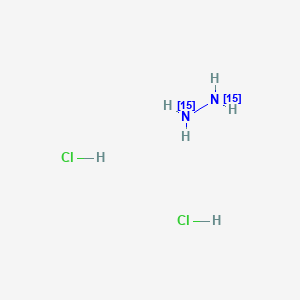


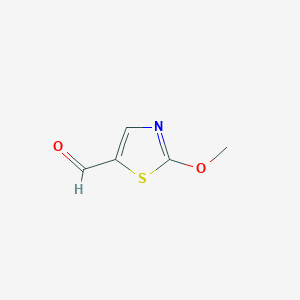

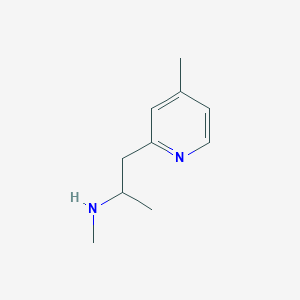
![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)
